(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid
Overview
Description
(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a benzyloxy group and two methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid, also known as [2,6-Dimethyl-4-(phenylmethoxy)phenyl]boronic acid, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway result in the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is involved in reactions that are exceptionally mild and functional group tolerant This suggests that the compound may have good bioavailability
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, in which the compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of the compound, can occur under a wide range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(benzyloxy)-2,6-dimethylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Methylphenyl)boronic acid
Comparison: (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid is unique due to the presence of both benzyloxy and dimethyl substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional functionalization possibilities due to the benzyloxy group. The presence of methyl groups can also affect the steric and electronic properties, making it distinct from (4-methoxyphenyl)boronic acid and (4-methylphenyl)boronic acid .
Properties
IUPAC Name |
(2,6-dimethyl-4-phenylmethoxyphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-11-8-14(9-12(2)15(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVDHBBWOUHOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OCC2=CC=CC=C2)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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